molecular formula C6H5Cl2NO B1401585 2,5-Dichloro-4-methoxypyridine CAS No. 1122090-95-2

2,5-Dichloro-4-methoxypyridine

Cat. No.: B1401585
CAS No.: 1122090-95-2
M. Wt: 178.01 g/mol
InChI Key: XHZSAGSNTXMQTE-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methoxypyridine is a chemical compound with the molecular formula C6H5Cl2NO It is a derivative of pyridine, characterized by the presence of two chlorine atoms and one methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-methoxypyridine typically involves the chlorination of 4-methoxypyridine. One common method is the reaction of 4-methoxypyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-methoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chlorine atoms.

    Oxidation: Products include 2,5-dichloro-4-formylpyridine or 2,5-dichloro-4-carboxypyridine.

    Reduction: Products include partially or fully dechlorinated pyridines.

Scientific Research Applications

2,5-Dichloro-4-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-4-fluoropyridine: Similar structure but with a fluorine atom instead of a methoxy group.

    2,5-Dichloro-4-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.

    2,5-Dichloro-4-nitropyridine: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

2,5-Dichloro-4-methoxypyridine is unique due to the presence of the methoxy group, which imparts distinct chemical properties such as increased electron density on the pyridine ring This makes it more reactive in certain chemical reactions compared to its analogs

Biological Activity

2,5-Dichloro-4-methoxypyridine (DCMP) is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological activities, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H5Cl2NC_6H_5Cl_2N and features two chlorine atoms and a methoxy group attached to a pyridine ring. The compound's structure is pivotal in determining its reactivity and biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that DCMP exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating significant inhibition, particularly against Gram-positive bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function, although specific targets remain under investigation .

2. Anti-inflammatory Effects

DCMP has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators . This property positions DCMP as a potential candidate for treating inflammatory diseases.

3. Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of DCMP against various cancer cell lines, including HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cancer cells. The compound demonstrated varying degrees of cytotoxicity, with IC50 values indicating potent activity against specific lines. For instance, some derivatives of DCMP showed IC50 values as low as 1.53 µM against HepG2 cells, comparable to standard chemotherapeutic agents like 5-fluorouracil .

The biological activity of DCMP is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : DCMP acts by binding to the active sites of enzymes involved in inflammatory pathways, thereby inhibiting their activity.
  • Cellular Interaction : The compound may also influence cellular signaling pathways that regulate apoptosis and proliferation in cancer cells .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organisms/CellsIC50 ValuesMechanism of Action
AntimicrobialGram-positive bacteriaVariesInhibition of cell wall synthesis
Anti-inflammatoryCOX and LOX enzymesNot specifiedEnzyme inhibition
CytotoxicityHepG2, DU145, MBA-MB-2311.53 µM (HepG2)Induction of apoptosis

Properties

IUPAC Name

2,5-dichloro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-5-2-6(8)9-3-4(5)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZSAGSNTXMQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855711
Record name 2,5-Dichloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122090-95-2
Record name 2,5-Dichloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,5-dichloro-4-hydroxypyridine (1.43 g, 8.73 mmol) in DMF (15 mL), K2CO3 (2.41 g, 17.5 mmol) followed by methyl iodide (1.48 g, 8.73 mmol) is added. The mixture is stirred at rt for 24 h before it is diluted with EA (200 mL), washed with water (2×100 mL), dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 1:1 to give 2,5-dichloro-4-methoxy-pyridine (0.73 g) as a white solid; LC-MS: tR=0.85 min; [M+1]+=177.90.
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
2.41 g
Type
reactant
Reaction Step Two
Quantity
1.48 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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